1,3-Dioxan-5-amine
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Overview
Description
1,3-Dioxan-5-amine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxane with ammonia or amines under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group replaces a halogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Scientific Research Applications
1,3-Dioxan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dioxan-5-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
1,3-Dioxan-5-amine can be compared with other similar compounds, such as:
1,3-Dioxane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,3-Dioxolane: Contains a five-membered ring, leading to different chemical properties and reactivity.
1,3-Dioxan-5-one:
The uniqueness of this compound lies in its combination of a six-membered ring with both oxygen and nitrogen atoms, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1,3-dioxan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLBMIGVOLSSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628912 |
Source
|
Record name | 1,3-Dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154917-36-9 |
Source
|
Record name | 1,3-Dioxan-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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